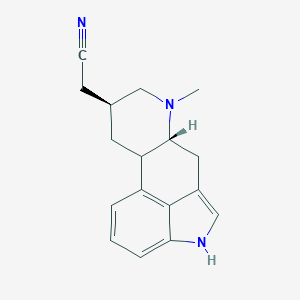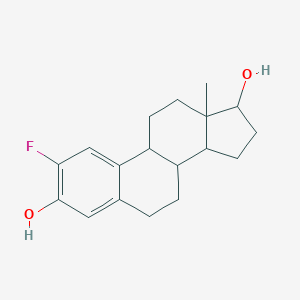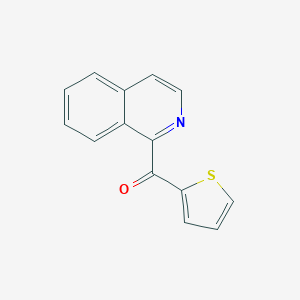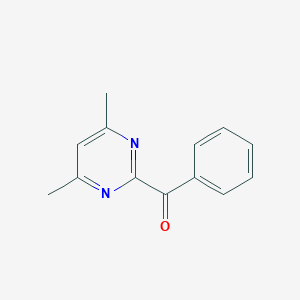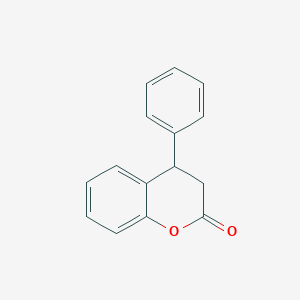
4-Phenyl-2-chromanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-chromanone, also known as benzylideneacetone, is a chemical compound that belongs to the class of flavonoids. It is a yellowish crystalline powder that has a sweet, floral scent. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-chromanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
4-Phenyl-2-chromanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Phenyl-2-chromanone in lab experiments is its wide range of biological activities. It can be used in various assays to study its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-Phenyl-2-chromanone. One potential direction is the development of new drugs and therapies based on its biological activities. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics in vivo. Finally, the synthesis of new derivatives of 4-Phenyl-2-chromanone may lead to the discovery of compounds with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-Phenyl-2-chromanone is a promising compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, more research is needed to fully understand its mechanism of action and to develop new drugs and therapies based on its biological activities.
Métodos De Síntesis
The synthesis method of 4-Phenyl-2-chromanone involves the condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. This reaction is commonly known as the Claisen-Schmidt condensation reaction. The reaction yields 4-Phenyl-2-chromanone as the product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-Phenyl-2-chromanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKHXECFZKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-chromanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

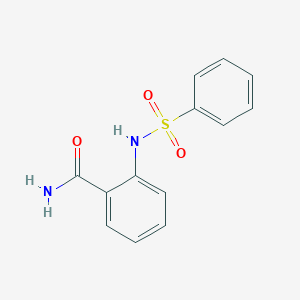
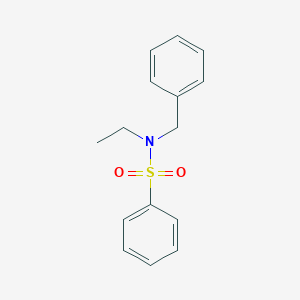
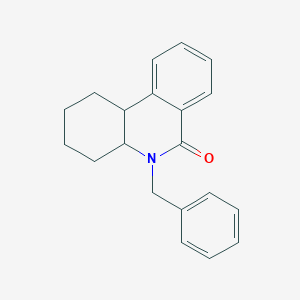
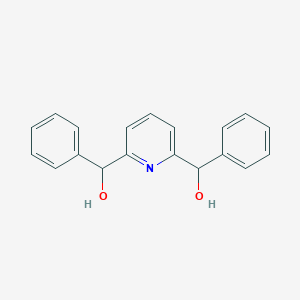
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
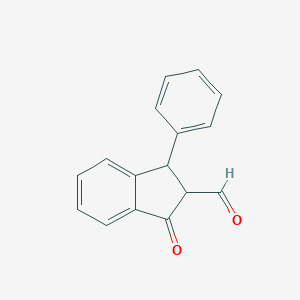
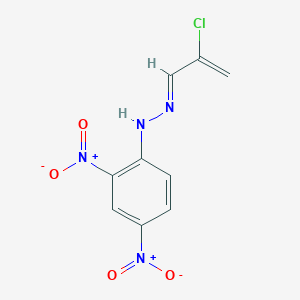

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
